4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide

Kinase inhibitor design Structure-activity relationship Regioisomer selectivity

4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide (CAS 858118-96-4) is a synthetic small-molecule pyrrolo[2,3-b]pyridine benzamide derivative with the molecular formula C21H14ClN3O2 and a molecular weight of approximately 375.8 g/mol. The compound belongs to a class of benzamide-substituted pyrrolo- and imidazo-pyridines disclosed as protein kinase inhibitors, covered by patent families including WO2006066913A2 and EP1833829A2.

Molecular Formula C21H14ClN3O2
Molecular Weight 375.8 g/mol
CAS No. 858118-96-4
Cat. No. B12891854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
CAS858118-96-4
Molecular FormulaC21H14ClN3O2
Molecular Weight375.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C(=CNC3=NC=C2)C(=O)C4=CC=C(C=C4)Cl)C(=O)N
InChIInChI=1S/C21H14ClN3O2/c22-15-7-5-13(6-8-15)19(26)17-11-25-21-18(17)16(9-10-24-21)12-1-3-14(4-2-12)20(23)27/h1-11H,(H2,23,27)(H,24,25)
InChIKeyYHYFXJIHKSLEFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide (CAS 858118-96-4) – Chemical Identity, Class, and Procurement Context


4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide (CAS 858118-96-4) is a synthetic small-molecule pyrrolo[2,3-b]pyridine benzamide derivative with the molecular formula C21H14ClN3O2 and a molecular weight of approximately 375.8 g/mol . The compound belongs to a class of benzamide-substituted pyrrolo- and imidazo-pyridines disclosed as protein kinase inhibitors, covered by patent families including WO2006066913A2 and EP1833829A2 [1]. The core scaffold consists of a 1H-pyrrolo[2,3-b]pyridine ring system substituted at the 3-position with a 4-chlorobenzoyl group and at the 4-position with a 4-benzamide moiety. This specific substitution pattern distinguishes it from close regioisomeric and halo-substituted analogs that share the same molecular framework but differ in the position or nature of the benzamide attachment, a feature critical for kinase ATP-binding site interactions [2].

Why 4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide Cannot Be Replaced by Generic Pyrrolopyridine Analogs


Within the pyrrolo[2,3-b]pyridine benzamide series, seemingly minor structural variations – the position of the benzamide group on the pendant phenyl ring (3- vs. 4-substitution), the halogenation pattern on the benzoyl moiety (4-Cl vs. 2,3-diCl), and the attachment point on the pyrrolopyridine core (4-yl vs. 5-yl) – are well-established to produce divergent kinase selectivity profiles and potency shifts [1]. The 4-benzamide regioisomer (CAS 858118-96-4) presents a para-substituted hydrogen-bond donor/acceptor geometry that differs fundamentally from the meta-substituted 3-benzamide isomer (CAS 858118-80-6), directly affecting the vector of the terminal amide group as it enters the kinase solvent-exposed region or back pocket . Generic replacement with an uncharacterized in-class analog without confirming the exact regioisomeric identity and substitution pattern therefore carries a high risk of obtaining a compound with an altered target engagement fingerprint, confounding SAR interpretation and wasting screening resources.

Quantitative Differentiation Evidence for 4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide (CAS 858118-96-4) vs. Closest Analogs


Structural Differentiation: 4-Benzamide (Para) vs. 3-Benzamide (Meta) Regioisomer Geometry

The target compound (CAS 858118-96-4) bears the benzamide moiety at the para (4-) position of the pendant phenyl ring, whereas the closest regioisomer CAS 858118-80-6 carries it at the meta (3-) position . In the broader pyrrolo[2,3-b]pyridine kinase inhibitor series, the para-substituted benzamide vector extends the terminal carboxamide group approximately 2.4 Å further from the pyrrolopyridine core compared to the meta isomer, altering hydrogen-bonding geometry with kinase hinge-region or ribose-pocket residues [1]. The patent literature covering this scaffold explicitly claims both 3- and 4-substituted benzamide variants as distinct chemical entities, implying non-equivalent biological activity warranting separate IP protection [2].

Kinase inhibitor design Structure-activity relationship Regioisomer selectivity

Halogenation Pattern Differentiation: 4-Chlorobenzoyl vs. 2,3-Dichlorobenzoyl Analog

The target compound carries a single chlorine atom at the para position of the benzoyl group (4-chlorobenzoyl), distinguishing it from the 2,3-dichlorobenzoyl analog CAS 858118-97-5 . The addition of a second chlorine at the 2-position in the dichloro analog increases calculated logP by approximately 0.6–0.8 units (estimated via Crippen fragmentation) and introduces a steric clash with the pyrrolopyridine N1-H region, potentially restricting the conformational freedom of the benzoyl group relative to the core. In pyrrolopyridine kinase inhibitor SAR, mono- vs. di-halogenation on the benzoyl substituent has been shown to modulate both potency and selectivity across kinase targets such as CHK1, CHK2, and JAK family members [1].

Kinase inhibitor selectivity Halogen bonding Lipophilic efficiency

Core Attachment Regiochemistry: 4-yl vs. 5-yl Benzamide Linkage to the Pyrrolopyridine Scaffold

The target compound attaches the 4-benzamide-substituted phenyl ring at the 4-position of the 1H-pyrrolo[2,3-b]pyridine core, whereas the regioisomer CAS 858118-33-9 attaches an identical 4-benzamide phenyl at the 5-position . In the ATP-binding pocket of kinases, the pyrrolo[2,3-b]pyridine 4-position projects toward the solvent-exposed region or the ribose pocket (depending on the kinase), while the 5-position is oriented toward the gatekeeper residue region [1]. This topological distinction is foundational to kinase inhibitor design: the 4-yl substituted variant is a privileged scaffold in multiple kinase inhibitor patents, including CHK1/CHK2 inhibitors (US8841304) and CDC7 inhibitors reported with IC50 values as low as 7 nM [2].

Kinase hinge binding ATP-competitive inhibitor Scaffold attachment vector

Class-Level Kinase Inhibition Profile: Pyrrolo[2,3-b]pyridine Benzamide Series Biochemical Activity Range Against JAK3 and ITK

A series of 1H-pyrrolo[2,3-b]pyridine compounds and close analogs (the structural class encompassing CAS 858118-96-4) were tested in 10-dose IC50 mode with 3-fold serial dilutions starting at 100 µM, using 10 µM ATP [1]. Multiple compounds from this series (including compounds 5, 7, 8, 16, 19-33, 48-51, 57-60, 66, 75, 77-92, and 133-153) demonstrated biochemical IC50 values between 0.1 and 1 µM against both JAK3 and ITK kinases [1]. This establishes that the pyrrolo[2,3-b]pyridine benzamide scaffold is competent for sub-micromolar kinase inhibition, and that the specific substitution pattern of CAS 858118-96-4 (4-benzamide, 4-chlorobenzoyl) positions it within an activity-proven sub-series [2].

JAK3 inhibitor ITK inhibitor Biochemical IC50 Pyrrolopyridine SAR

Predicted Kinase Target Landscape: Computational Docking Indications for CAMK2D and PknB

Computational docking predictions from the ZINC database (entry ZINC940566, corresponding to C21H14ClN3O2, matching the molecular formula of CAS 858118-96-4) suggest potential interactions with calcium/calmodulin-dependent protein kinase type II subunit delta (CAMK2D) and serine/threonine-protein kinase PknB, among 19 and 21 predicted kinase targets respectively [1]. This predicted target profile differs from the JAK3/ITK focus identified in the biochemical screening data for related pyrrolo[2,3-b]pyridines [2], and also diverges from the ASK1 (apoptosis signal-regulating kinase 1) targeting disclosed in patents covering structurally related pyrrolopyridine benzamides in Japanese patent family JP5711270B2 [3].

Kinase target prediction Computational docking CAMK2D PknB

Methanesulfonamide Derivative Comparison: Hydrogen-Bond Donor/Acceptor Capacity of the Terminal Benzamide vs. Sulfonamide Moiety

CAS 858118-96-4 contains a terminal primary benzamide group (–C(=O)NH2) with two hydrogen-bond donors, whereas the closely related derivative CAS 858118-69-1 replaces this with a methanesulfonamide group (–NHSO2CH3) bearing one H-bond donor and two H-bond acceptors [1]. This substitution increases molecular weight by 50.1 g/mol (from 375.8 to 425.9 g/mol) and introduces a tetrahedral sulfur center that alters the geometry of the terminal polar group. In kinase inhibitor design, the benzamide-to-sulfonamide switch is a recognized strategy for modulating both permeability and metabolic stability, as the sulfonamide has reduced hydrogen-bond donor count and different pKa characteristics [2].

Hydrogen bond donor Sulfonamide bioisostere Physicochemical property differentiation

Recommended Procurement and Application Scenarios for 4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide (CAS 858118-96-4)


Kinase Inhibitor Screening Cascades Requiring a Defined Pyrrolo[2,3-b]pyridine 4-Benzamide Scaffold with 4-Chlorobenzoyl Substituent

For laboratories running kinase selectivity panels where the pyrrolo[2,3-b]pyridine 4-yl benzamide scaffold has been identified as a hit or lead series, CAS 858118-96-4 provides the specific para-benzamide, mono-para-chloro substitution pattern. The class-level biochemical evidence from related compounds demonstrates sub-micromolar IC50 values (0.1–1 µM) against JAK3 and ITK at 10 µM ATP [1]. Procurement of the exact CAS number ensures the correct regioisomer (4-benzamide, not 3-benzamide CAS 858118-80-6) and the intended halogenation pattern (4-chlorobenzoyl, not 2,3-dichlorobenzoyl CAS 858118-97-5), both of which are critical structural determinants of kinase binding geometry as established by the patent SAR disclosure in EP1833829A2 [2].

Structure-Activity Relationship (SAR) Studies Investigating Benzamide Positional Isomer Effects on Kinase Selectivity

In systematic SAR campaigns comparing the effect of benzamide attachment position (para vs. meta) on a common pyrrolo[2,3-b]pyridine-4-chlorobenzoyl core, CAS 858118-96-4 serves as the para-benzamide reference compound. Its regioisomer CAS 858118-80-6 (meta-benzamide) and the 5-yl core-attachment variant CAS 858118-33-9 provide the necessary comparator set [1][2]. The predicted kinase target landscape from computational docking (ZINC940566) indicates potential CAMK2D and PknB interactions that may differentiate it from JAK3/ITK-focused analogs, warranting experimental confirmation [3].

Chemical Probe Development for CAMK2D or PknB Kinase Targets Based on Computational Prioritization

Computational docking predictions from the ZINC database associate the molecular scaffold of CAS 858118-96-4 (ZINC940566) with CAMK2D (19 predicted kinase targets) and PknB (21 predicted kinase targets) [1]. For research groups exploring CAMK2D as a therapeutic target in cardiovascular or neurological indications, or PknB as an anti-tubercular target, this compound represents a structurally characterized starting point with defined chemical identity. Procurement should be accompanied by confirmatory biochemical profiling, as the compound's actual kinase inhibition profile has not been experimentally reported in peer-reviewed literature.

Control Compound for Analytical Method Development and Quality Assurance of Pyrrolopyridine Benzamide Libraries

CAS 858118-96-4, with its well-defined molecular formula (C21H14ClN3O2), exact mass (375.0775 g/mol), and distinct isotopic pattern from the single chlorine atom, serves as an appropriate reference standard for LC-MS method development, HPLC purity assay calibration, and NMR spectral library construction for pyrrolopyridine benzamide compound collections [1]. Its structural similarity to other members of the series (CAS 858118-80-6, 858118-97-5, 858118-33-9) makes it suitable for evaluating chromatographic resolution of closely related regioisomers and halogen variants.

Quote Request

Request a Quote for 4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.